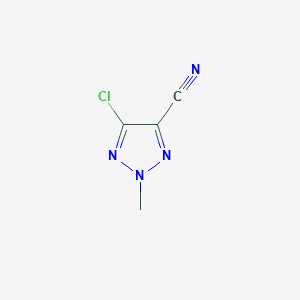
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 2nd position, and a cyano group at the 4th position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methyl-1H-1,2,3-triazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), catalysts (e.g., palladium on carbon), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: 5-Amino-2-methyl-2H-1,2,3-triazole-4-carbonitrile, 5-Mercapto-2-methyl-2H-1,2,3-triazole-4-carbonitrile.
Reduction: 5-Chloro-2-methyl-2H-1,2,3-triazole-4-amine, 5-Chloro-2-methyl-2H-1,2,3-triazole-4-aldehyde.
Oxidation: 5-Chloro-2-carboxy-2H-1,2,3-triazole-4-carbonitrile.
科学的研究の応用
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Industry: It is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as xanthine oxidase and cyclooxygenase, which are involved in oxidative stress and inflammation.
Pathways Involved: It can modulate the NF-kB inflammatory pathway and reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and nitric oxide (NO). This leads to reduced inflammation and neuroprotection.
類似化合物との比較
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a chlorine atom.
5-Chloro-2-methyl-1H-1,2,3-triazole: Lacks the cyano group at the 4th position.
2-Methyl-1H-1,2,3-triazole-4-carbonitrile: Lacks the chlorine atom at the 5th position.
Uniqueness
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C4H3ClN4 |
|---|---|
分子量 |
142.55 g/mol |
IUPAC名 |
5-chloro-2-methyltriazole-4-carbonitrile |
InChI |
InChI=1S/C4H3ClN4/c1-9-7-3(2-6)4(5)8-9/h1H3 |
InChIキー |
QPDRBBLDQDCLRD-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(C(=N1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B12964197.png)
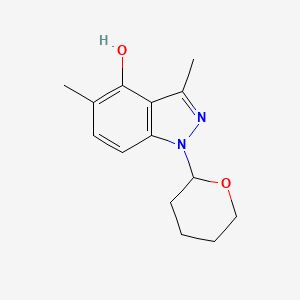
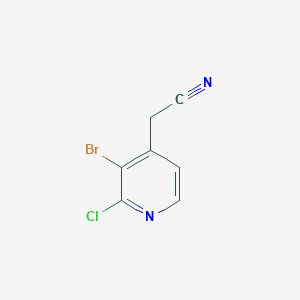

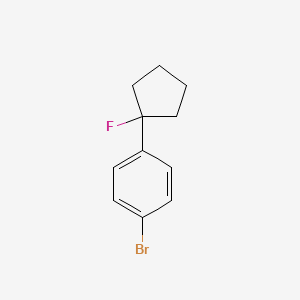
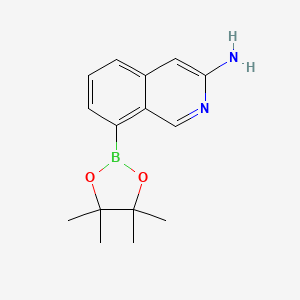
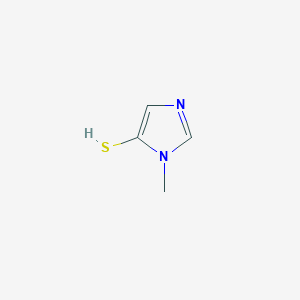


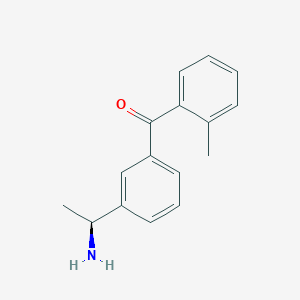


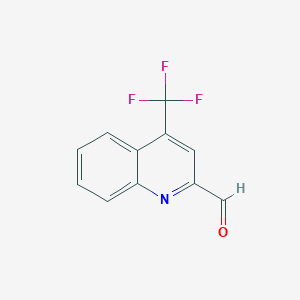
![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)
